Blonanserin-Verunreinigung 2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

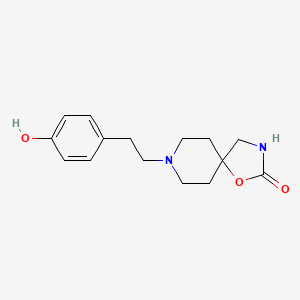

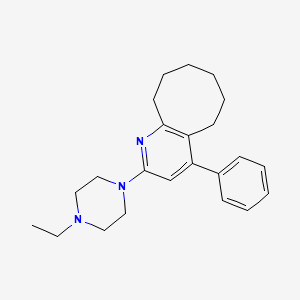

2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine, also known as 2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine, is a useful research compound. Its molecular formula is C23H31N3 and its molecular weight is 349.52. The purity is usually > 95%.

BenchChem offers high-quality 2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Behandlung von Schizophrenie

Blonanserin wurde zur Behandlung von Schizophrenie eingesetzt {svg_1}. Eine systematische Überprüfung und Metaanalyse bewertete die Wirksamkeit und Sicherheit von Blonanserin und Risperidon zur Behandlung von Schizophrenie {svg_2}. Die Studie ergab, dass die Wirksamkeit von Blonanserin der von Risperidon ähnelt {svg_3}.

Arzneimittel-Abgabesysteme

Blonanserin wurde bei der Entwicklung von selbstnanoemulgierenden Arzneimittel-Abgabesystemen (Super-SNEDDS) eingesetzt {svg_4}. Diese Systeme zielen darauf ab, die Löslichkeit und Bio

Wirkmechanismus

Target of Action

The primary targets of 2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine are dopamine receptors D2 and D3 as well as the serotonin receptor 5-HT2A . These receptors play a crucial role in neurotransmission, affecting mood, reward, and cognition.

Mode of Action

2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine binds to and inhibits dopamine receptors D2 and D3 as well as the serotonin receptor 5-HT2A with high affinity . It has low affinity for other dopamine and serotonin receptors as well as muscarinic, adrenergic, and histamine receptors . This reduces dopaminergic and serotonergic neurotransmission, which is thought to produce a reduction in positive and negative symptoms of schizophrenia respectively .

Biochemical Pathways

The compound’s action on dopamine and serotonin receptors affects the dopaminergic and serotonergic pathways, respectively. By inhibiting these receptors, it reduces the neurotransmission of dopamine and serotonin, which can help alleviate symptoms of mental disorders like schizophrenia .

Pharmacokinetics

For a similar compound, blonanserin, it has been reported that it has a tmax of 15 h and a bioavailability of 55% . The Tmax has been observed to be prolonged and relative bioavailability increased when administered with food . Blonanserin has a Vc of 9500 L and a Vt of 8560 L for a total Vd of 18060 L .

Result of Action

The molecular and cellular effects of 2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine’s action result in reduced dopaminergic and serotonergic neurotransmission. This is thought to produce a reduction in positive and negative symptoms of schizophrenia respectively .

Action Environment

The action, efficacy, and stability of 2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine can be influenced by various environmental factors. For instance, the presence of food can prolong Tmax and increase relative bioavailability

Biochemische Analyse

Temporal Effects in Laboratory Settings

The temporal effects of 2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied . Future in vitro or in vivo studies could provide valuable insights into these aspects.

Metabolic Pathways

The metabolic pathways involving 2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine, including any enzymes or cofactors it interacts with, are not well-characterized

Eigenschaften

IUPAC Name |

2-(4-ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3/c1-2-25-14-16-26(17-15-25)23-18-21(19-10-6-5-7-11-19)20-12-8-3-4-9-13-22(20)24-23/h5-7,10-11,18H,2-4,8-9,12-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZWMAZYZSGLHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.